

A Comparative Analysis of the Biological Activities of 5-Bromopyrimidine-4-carbonitrile Analogs

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Compound of Interest

Compound Name: **5-Bromopyrimidine-4-carbonitrile**

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The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.^{[1][2]} Among these, **5-bromopyrimidine-4-carbonitrile** and its analogs have emerged as a versatile class of molecules with significant potential in drug discovery, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and enzyme inhibitory effects.^{[3][4]} This guide provides a comparative overview of the biological performance of various **5-bromopyrimidine-4-carbonitrile** analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development.

Anticancer Activity

Derivatives of pyrimidine-5-carbonitrile have shown significant cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.^{[5][6]} The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds.

Comparative Cytotoxicity Data

The following table summarizes the *in vitro* cytotoxic activity of representative pyrimidine-5-carbonitrile analogs against various cancer cell lines.

Compound Class	Specific Analog	Cancer Cell Line	IC50 (μM)	Reference
Pyrimidine-5-carbonitrile	Compound 11e	HCT-116 (Colon)	1.14	[7]
Pyrimidine-5-carbonitrile	Compound 11e	MCF-7 (Breast)	1.54	[7]
Pyrimidine-5-carbonitrile	Compound 12b	HCT-116 (Colon)	0.53 (VEGFR-2)	[7]
Pyrimidine-5-carbonitrile	Compound 12c	HCT-116 (Colon)	0.74 (VEGFR-2)	[7]
Morpholinopyrimidine-5-carbonitrile	Compound 12b	Leukemia SR	Not specified	[8]
Morpholinopyrimidine-5-carbonitrile	Compound 12d	Leukemia SR	Not specified	[8]
2-Aminopyrimidine	Compound A5	KC-0116 (Lung)	Not specified	[9]
2-Aminopyrimidine	Compound A13	KC-0116 (Lung)	Not specified	[9]
Pyrido[2,3-d]pyrimidine	Derivative 2d	A549 (Lung)	Strong cytotoxicity at 50 μM	[10]

Mechanism of Action: Kinase Inhibition

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][3] The structural similarity of the pyrimidine scaffold to the adenine core of ATP allows for competitive binding to the ATP-binding site of kinases.[1]

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